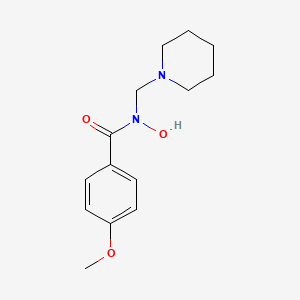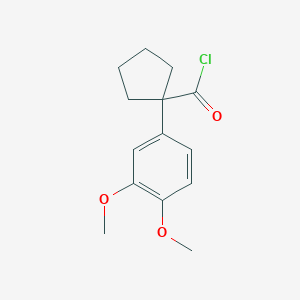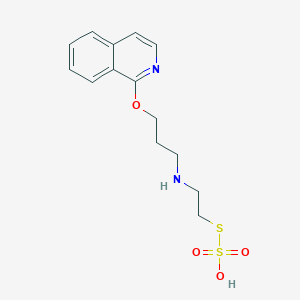
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide is a quaternary ammonium compound with a pyridinium core This compound is characterized by its unique structure, which includes a diiodide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide typically involves the alkylation of a pyridine derivative. One common method is the reaction of 1-methylpyridinium with diethylmethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diiodide counterion.
Oxidation and Reduction: The pyridinium core can undergo redox reactions, which are of interest in electrochemical studies.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Redox Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while redox reactions can lead to the formation of reduced or oxidized pyridinium derivatives.
科学研究应用
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s quaternary ammonium structure makes it useful in studies involving cell membranes and ion channels.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide exerts its effects involves its interaction with molecular targets such as cell membranes and ion channels. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, affecting membrane permeability and ion transport. This interaction can influence various cellular processes and is of interest in both biological and chemical research.
属性
CAS 编号 |
51943-29-4 |
|---|---|
分子式 |
C12H22I2N2 |
分子量 |
448.13 g/mol |
IUPAC 名称 |
diethyl-methyl-[(1-methylpyridin-1-ium-2-yl)methyl]azanium;diiodide |
InChI |
InChI=1S/C12H22N2.2HI/c1-5-14(4,6-2)11-12-9-7-8-10-13(12)3;;/h7-10H,5-6,11H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
SFFSJSHTQZPTMF-UHFFFAOYSA-L |
规范 SMILES |
CC[N+](C)(CC)CC1=CC=CC=[N+]1C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


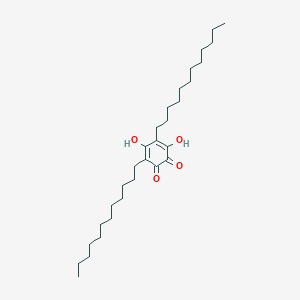
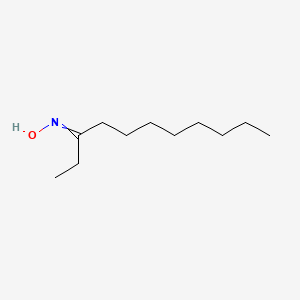
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
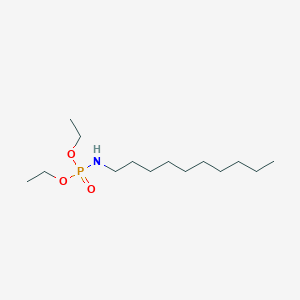

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
